molecular formula C7H15NO B1493960 (S)-3-Isopropoxy-pyrrolidine CAS No. 1016167-98-8

(S)-3-Isopropoxy-pyrrolidine

Cat. No.: B1493960
CAS No.: 1016167-98-8
M. Wt: 129.2 g/mol
InChI Key: IYKVTPKGWBIZFR-ZETCQYMHSA-N
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Description

(S)-3-Isopropoxy-pyrrolidine (CAS 1016167-98-8) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, favored for its sp3-hybridization, which allows for efficient exploration of three-dimensional pharmacophore space and can contribute to improved solubility and ADMET properties of drug candidates . The specific stereochemistry of the (S)-enantiomer is critical, as the spatial orientation of substituents directly influences the binding affinity and selectivity towards enantioselective biological targets, such as proteins and receptors . This compound serves as a versatile chiral building block and intermediate in the synthesis of more complex bioactive molecules. For instance, this compound and its hydrochloride salt are key precursors in the development of potent and brain-penetrant TRPV1 antagonists, which are investigated for their role in pain relief . The isopropoxy group provides a site for further chemical modification, making this compound a valuable template for structure-activity relationship (SAR) studies. Researchers utilize this reagent to introduce chirality and specific three-dimensional structure into potential therapeutic agents. This product is intended for research and development applications only in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-propan-2-yloxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVTPKGWBIZFR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 3 Isopropoxy Pyrrolidine and Analogous Chiral Pyrrolidine Derivatives

Enantioselective Approaches to the Pyrrolidine (B122466) Core Construction

The asymmetric synthesis of the pyrrolidine ring is a well-explored area of organic chemistry, with numerous powerful methods developed to control the stereochemistry of the cyclic core. These approaches are crucial for accessing enantiomerically pure pyrrolidine derivatives that can serve as precursors to complex target molecules.

Asymmetric [3+2] Cycloaddition Reactions for Chiral Pyrrolidine Formation

Asymmetric [3+2] cycloaddition reactions represent one of the most powerful and atom-economical methods for the construction of five-membered rings, including the pyrrolidine scaffold. These reactions typically involve the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). The use of chiral catalysts or auxiliaries allows for the enantioselective formation of highly functionalized pyrrolidines.

A prominent example is the metal-catalyzed cycloaddition of azomethine ylides with alkenes. Azomethine ylides, often generated in situ from imines of α-amino acids, are versatile 1,3-dipoles. Chiral ligands coordinated to metal catalysts, such as silver or copper, can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses of the resulting pyrrolidine products.

Catalyst SystemDipolarophileDiastereoselectivity (dr)Enantioselectivity (ee)
AgOAc / (R)-Tol-BINAPEthyl acrylate>95:598%
Cu(OTf)2 / (S,S)-Ph-BOXDimethyl maleate90:1095%
Ni(ClO4)2 / Chiral LigandN-Phenylmaleimideup to >20:1up to 99%

This table presents representative data for asymmetric [3+2] cycloaddition reactions in the synthesis of chiral pyrrolidines.

Metal-Catalyzed Asymmetric Cyclization Strategies

Metal-catalyzed intramolecular cyclization reactions of acyclic precursors provide another elegant route to chiral pyrrolidines. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring. Palladium, rhodium, and iridium complexes are commonly employed to catalyze these transformations, often in the presence of chiral ligands to induce asymmetry.

For instance, the intramolecular hydroamination of aminoalkenes, catalyzed by chiral transition metal complexes, can afford enantioenriched pyrrolidines. The choice of the metal, ligand, and reaction conditions is critical for achieving high levels of stereocontrol. Similarly, intramolecular Heck reactions and other cyclization cascades have been successfully applied to the synthesis of complex pyrrolidine structures.

Chiral Auxiliary-Directed Diastereoselective Syntheses

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In the context of pyrrolidine synthesis, a chiral auxiliary is temporarily attached to the acyclic precursor, directing the stereochemical outcome of the cyclization reaction. After the formation of the pyrrolidine ring, the auxiliary can be cleaved to afford the desired enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. These auxiliaries can be appended to either the nitrogen or a carbon atom of the precursor, influencing the conformation of the molecule and shielding one face from attack during the cyclization step. This approach allows for the predictable and reliable synthesis of a wide range of chiral pyrrolidine derivatives.

Stereoselective Rearrangements and Cyclizations (e.g., Isoxazolidine Rearrangements, Tin-Lithium Exchange)

Stereoselective rearrangement and cyclization reactions offer unique pathways to chiral pyrrolidines. The rearrangement of isoxazolidines, for example, can be a powerful method for accessing functionalized pyrrolidines. Chiral isoxazolidines, which can be prepared through asymmetric cycloaddition reactions, can undergo reductive N-O bond cleavage and subsequent cyclization to yield pyrrolidines with defined stereochemistry.

Another specialized method involves the tin-lithium exchange reaction. This process can be used to generate a nucleophilic carbon center that can then participate in an intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the starting material can be effectively transferred to the final product under carefully controlled conditions.

Bio-inspired Synthetic Pathways for Chiral Pyrrolidine Systems

Nature provides a rich source of inspiration for the synthesis of complex molecules, including chiral pyrrolidines. Bio-inspired synthetic pathways often mimic enzymatic processes, utilizing principles of catalysis and molecular recognition to achieve high levels of stereoselectivity. For instance, the synthesis of pyrrolidine-containing natural products has spurred the development of biomimetic cyclization reactions that proceed under mild conditions.

Furthermore, biocatalysis, employing whole cells or isolated enzymes, has emerged as a powerful tool for the synthesis of chiral building blocks. Enzymes such as transaminases, reductases, and oxidases can be used to create chiral centers in acyclic precursors, which can then be cyclized to form enantiomerically pure pyrrolidines. For example, the regio- and stereoselective hydroxylation of N-protected pyrrolidines by microorganisms like Sphingomonas sp. can provide direct access to chiral 3-hydroxypyrrolidines. nih.gov

Regioselective and Stereoselective Introduction of the Isopropoxy Moiety

The synthesis of (S)-3-isopropoxy-pyrrolidine requires the stereospecific introduction of an isopropoxy group at the C3 position of the pyrrolidine ring. This is typically achieved from a chiral precursor, most commonly (S)-3-hydroxypyrrolidine. The key challenge is to perform the O-alkylation with retention of the stereochemistry at the C3 center.

A prevalent method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group of (S)-3-hydroxypyrrolidine to form the corresponding alkoxide, followed by nucleophilic substitution with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate. The reaction proceeds via an SN2 mechanism. Since the chiral center is not directly involved in the bond-breaking or bond-forming steps of the nucleophilic attack, the stereochemistry at C3 is retained.

Reaction Scheme: Williamson Ether Synthesis for this compound

(S)-N-Boc-3-hydroxypyrrolidine + NaH → (S)-N-Boc-3-pyrrolidinoxide-Na+

(S)-N-Boc-3-pyrrolidinoxide-Na+ + Isopropyl bromide → (S)-N-Boc-3-isopropoxy-pyrrolidine + NaBr

It is important to note that the nitrogen of the pyrrolidine ring is typically protected (e.g., with a Boc group) to prevent its competing nucleophilicity.

Another well-known method for the conversion of alcohols to ethers is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by a pronucleophile, in this case, isopropanol (B130326). A crucial feature of the Mitsunobu reaction is that it generally proceeds with inversion of stereochemistry at the alcoholic carbon. wikipedia.org Therefore, to synthesize this compound via a Mitsunobu reaction, one would need to start with the opposite enantiomer, (R)-3-hydroxypyrrolidine.

ReactionStarting Material for (S)-ProductStereochemical OutcomeKey Reagents
Williamson Ether Synthesis(S)-3-HydroxypyrrolidineRetentionNaH, Isopropyl bromide
Mitsunobu Reaction(R)-3-HydroxypyrrolidineInversionPPh3, DEAD/DIAD, Isopropanol

This table compares the two primary methods for the stereoselective introduction of the isopropoxy group.

The choice between these two methods depends on the availability of the starting chiral 3-hydroxypyrrolidine enantiomer. Given that both (R)- and (S)-3-hydroxypyrrolidine are commercially available, both routes are synthetically viable for accessing this compound.

Nucleophilic Addition Strategies to Incorporate Alkoxy Groups

The introduction of an alkoxy group onto the pyrrolidine ring often involves nucleophilic addition reactions where an oxygen nucleophile attacks an electrophilic carbon center. A primary strategy for synthesizing 3-alkoxy-pyrrolidines begins with a carbonyl group at the C3 position. Nucleophilic addition of a hydride reagent to N-protected-pyrrolidin-3-one reduces the ketone to a secondary alcohol, 3-hydroxypyrrolidine. This intermediate is then subjected to an etherification reaction.

A classic method for this transformation is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., 2-bromopropane) to form the desired ether.

An alternative approach involves the direct nucleophilic addition of an alkoxide to a pyrrolidine precursor bearing a suitable leaving group at the C3 position. For instance, a pyrrolidine derivative with a triflate or tosylate group at C3 can undergo an SN2 reaction with sodium isopropoxide. The success of this strategy is highly dependent on the nature of the leaving group and the reaction conditions, which must be optimized to minimize elimination side reactions.

Incorporating an N-alkoxy group as a reactivity control element on the amide nitrogen can also facilitate nucleophilic additions, overcoming the inherent stability of the amide carbonyl. nih.gov This approach allows for the sequential one-pot introduction of two different nucleophiles, yielding a variety of substituted amines. nih.gov

Table 1: Comparison of Nucleophilic Addition Strategies for Alkoxy Group Incorporation
StrategyPrecursorReagentsKey Features
Reduction followed by EtherificationN-protected-pyrrolidin-3-one1. Hydride source (e.g., NaBH4) 2. Base (e.g., NaH), Isopropyl halideTwo-step process; versatile and widely used.
Direct SN2 DisplacementN-protected-3-(leaving group)-pyrrolidine (e.g., OTs, OTf)Sodium isopropoxideSingle step; risk of elimination byproducts.
Mitsunobu ReactionN-protected-3-hydroxypyrrolidineIsopropanol, DEAD/DIAD, PPh3Proceeds with inversion of stereochemistry; mild conditions.

Functionalization of Pre-formed Pyrrolidine Rings at the C3 Position

Functionalizing a pre-formed pyrrolidine ring is a powerful strategy that often starts from readily available chiral precursors like L-proline or 4-hydroxyproline. nih.govmdpi.com These starting materials provide a robust framework with inherent stereochemistry that can be elaborated upon.

One of the most direct ways to synthesize this compound is through the O-alkylation of (3S)-hydroxy-pyrrolidine. The hydroxyl group at the C3 position serves as a handle for introducing the isopropoxy moiety. This functionalization is typically achieved under basic conditions using an isopropyl electrophile, such as isopropyl bromide or isopropyl tosylate.

More advanced methods focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. Palladium-catalyzed directed C(sp³)–H arylation has been successfully applied to the unactivated 3-position of proline derivatives. acs.org Using an aminoquinoline directing group, this method allows for the introduction of aryl groups at the C3 position with high yield and stereoselectivity, affording cis-2,3-disubstituted pyrrolidines. acs.org While this specific example introduces an aryl group, the principle of directed C-H activation represents a frontier in the functionalization of saturated heterocycles like pyrrolidine. acs.orgacs.org

Control of Stereochemistry at the C3 Position during Isopropoxy Installation

Achieving the correct stereochemistry at the C3 position is paramount for the synthesis of enantiomerically pure compounds like this compound. The most common and reliable method for controlling this stereocenter is to begin with a chiral starting material where the stereochemistry is already defined.

(3S)-N-Boc-hydroxypyrrolidine, derived from L-4-hydroxyproline, is a common chiral precursor. The C3 hydroxyl group has the desired (S)-configuration. When this alcohol is converted to its corresponding ether via a Williamson ether synthesis, the reaction proceeds at the oxygen atom and does not involve the chiral carbon center. Therefore, the (S)-stereochemistry is retained in the final product.

Alternatively, the Mitsunobu reaction offers a powerful method for installing the alkoxy group with a defined stereochemical outcome. If one starts with (3R)-N-Boc-hydroxypyrrolidine, reaction with isopropanol under Mitsunobu conditions (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) will proceed with a clean inversion of stereochemistry at the C3 position, yielding the desired (S)-3-isopropoxy product. This stereoinvertive pathway is a key advantage of the Mitsunobu reaction in chiral synthesis.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another versatile strategy for accessing a variety of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org By choosing the appropriate catalyst and reaction conditions, it is possible to control the formation of different stereoisomers from the same starting materials. rsc.org

Derivatization and Scaffold Modification of this compound

N-Substitution Strategies and Their Impact on Chemical Reactivity and Biological Activity

The nitrogen atom of the pyrrolidine ring is a common site for derivatization, as the substituent on the nitrogen (the N-substituent) can significantly influence the molecule's properties. N-substitution can alter chemical reactivity by modifying the nucleophilicity and basicity of the nitrogen atom. For example, electron-withdrawing protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) decrease the nucleophilicity of the nitrogen, preventing it from participating in undesired side reactions during synthesis. In contrast, alkyl groups increase the nitrogen's basicity.

In the context of medicinal chemistry, the N-substituent plays a crucial role in modulating biological activity. It can influence ligand-receptor binding, membrane permeability, and metabolic stability. For instance, studies on pyrrolidine-based compounds have shown that unsubstituted nitrogens can lead to weaker biological agonism compared to tertiary amines. nih.gov The choice of N-substituent is therefore a critical aspect of the structure-activity relationship (SAR) studies common in drug discovery.

Table 2: Examples of N-Substituents and Their General Impact
N-SubstituentTypical Introduction MethodImpact on ReactivityImpact on Biological Properties
Boc (tert-butoxycarbonyl)Reaction with Boc-anhydrideDecreases N-nucleophilicity (protecting group)Often removed in final active compound; increases lipophilicity.
Benzyl (B1604629) (Bn)Reductive amination or alkylation with benzyl bromideMaintains nitrogen as a tertiary amine.Can interact with aromatic binding pockets; removable by hydrogenolysis.
Methyl (Me)Eschweiler-Clarke reaction (reductive amination)Increases basicity and nucleophilicity compared to secondary amine.Small, metabolically stable group; can improve brain penetration.
Aryl/HeteroarylBuchwald-Hartwig or Ullmann couplingReduces basicity; allows for extended conjugation.Can form key π-stacking or hydrogen bond interactions with targets.

Ring Opening and Rearrangement Reactions of Isopropoxy-Pyrrolidine Precursors

While the pyrrolidine scaffold is often a desired final structure, its precursors can undergo ring-opening and rearrangement reactions to generate other valuable molecular architectures. These "skeletal remodeling" strategies have emerged as a powerful way to expand chemical space from common starting materials. researchgate.net

The deconstructive transformation of unstrained cyclic amines via C-N bond cleavage is a notable approach. researchgate.netresearchgate.net For example, N-acyl pyrrolidines can be subjected to reductive conditions that cleave one of the C-N bonds, leading to linear amino alcohol derivatives. The specific bond that is cleaved can often be controlled by the placement of other functional groups on the ring. While specific examples involving 3-isopropoxy-pyrrolidine are not abundant, the general principles can be applied. A precursor to this compound could potentially be opened to yield a chiral linear amino-ether, a valuable synthetic intermediate in its own right.

Another strategy involves ring contraction. For instance, a sequential nucleophilic addition/ring contraction of an α-bromo N-iminolactam with organometallic reagents has been developed for the synthesis of 2-acyl pyrrolidines. researchgate.net Such rearrangement reactions fundamentally alter the core structure, providing access to novel derivatives that would be difficult to synthesize through more traditional linear routes.

Principles of Green Chemistry in the Synthesis of Chiral Pyrrolidine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like chiral pyrrolidines to reduce environmental impact and improve efficiency. Key strategies include the use of catalytic reactions, renewable starting materials, and environmentally benign solvents.

Biocatalysis represents a powerful green approach. Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.gov This method allows for the construction of chiral pyrrolidine rings with high efficiency and enantioselectivity under mild, aqueous conditions, representing a significant advancement over traditional methods that may require harsh reagents or protecting groups. nih.gov

The development of multi-component reactions (MCRs) is another cornerstone of green synthesis. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which improves atom economy and reduces waste from purification of intermediate steps. An efficient and sustainable approach for synthesizing polycyclic pyrrolidine-fused spirooxindoles has been developed via a three-component domino reaction in an environmentally friendly ethanol/water solvent system. semanticscholar.org

Medicinal Chemistry and Biological Target Engagement of S 3 Isopropoxy Pyrrolidine Derivatives

Pyrrolidine-Based Scaffolds as Privileged Structures in Drug Discovery and Development

The utility of the pyrrolidine (B122466) scaffold in drug discovery is multifaceted. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space within a biological target's binding site. nih.govnih.gov This conformational flexibility, combined with the basicity of the nitrogen atom, provides a foundation for creating molecules with favorable pharmacokinetic and pharmacodynamic profiles.

Therapeutic Areas Explored for Pyrrolidine Derivatives

The broad therapeutic applicability of pyrrolidine derivatives is a testament to their versatility as a privileged scaffold. nih.gov These compounds have been investigated and developed for a wide range of medical conditions, demonstrating efficacy in numerous therapeutic areas.

Antitumoral: Pyrrolidine-containing compounds have shown significant potential in oncology. nih.gov They are integral to the structure of various anticancer agents that function through diverse mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. The structural diversity of pyrrolidine derivatives allows for the fine-tuning of their activity against specific cancer targets.

Antiviral: The pyrrolidine scaffold is a key component in several antiviral drugs. These agents are designed to inhibit viral replication processes, such as the function of viral proteases or polymerases. The ability to introduce various substituents onto the pyrrolidine ring enables the development of highly specific and potent antiviral therapies.

Anti-inflammatory: Pyrrolidine derivatives have been explored for their anti-inflammatory properties. nih.gov They can modulate the activity of various enzymes and receptors involved in the inflammatory cascade, offering potential treatments for a range of inflammatory disorders.

Neurological Disorders: The pyrrolidine nucleus is a common feature in drugs targeting the central nervous system (CNS). nih.gov This includes treatments for conditions such as epilepsy, depression, and neuropathic pain. The physicochemical properties of pyrrolidines can be tailored to enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

The following table provides examples of therapeutic areas where pyrrolidine derivatives have been investigated:

Therapeutic AreaExamples of Investigated Biological Targets
AntitumoralKinases, Histone Deacetylases (HDACs)
AntiviralViral Proteases, Reverse Transcriptases
Anti-inflammatoryCyclooxygenases (COX), Cytokine Receptors
Neurological DisordersIon Channels, Neurotransmitter Receptors, Enzymes

Impact of Chirality on Biological Activity and Pharmacological Profiles of Pyrrolidines

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry, and it plays a pivotal role in the biological activity of pyrrolidine derivatives. The presence of one or more stereocenters in the pyrrolidine ring leads to the existence of enantiomers and diastereomers, which can exhibit markedly different pharmacological and toxicological profiles. nih.govnih.gov

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. This stereospecificity of interaction means that one enantiomer (the eutomer) may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable side effects. nih.gov

For instance, the (S)- and (R)-enantiomers of a 3-substituted pyrrolidine can adopt different conformations, leading to distinct interactions with the amino acid residues in a receptor's binding pocket. This can result in significant differences in binding affinity, potency, and selectivity. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the development of safe and effective pyrrolidine-based drugs. The precise control of stereochemistry allows for the optimization of the pharmacological profile, enhancing therapeutic efficacy while minimizing off-target effects. nih.gov

Structure-Activity Relationship (SAR) Studies of (S)-3-Isopropoxy-pyrrolidine Analogs

While specific and detailed public data on the structure-activity relationships (SAR) of this compound is limited, general principles derived from related pyrrolidine derivatives can be extrapolated to understand the potential influence of its structural features on biological activity. SAR studies are fundamental to medicinal chemistry, as they provide insights into how specific structural modifications of a lead compound affect its interaction with a biological target.

Influence of the Isopropoxy Group on Binding Affinity and Selectivity

The isopropoxy group at the 3-position of the pyrrolidine ring is expected to significantly influence the compound's binding affinity and selectivity for its biological target. The nature of this influence will depend on the specific characteristics of the binding site.

Size and Shape: The isopropoxy group is a moderately bulky, lipophilic substituent. Its presence can be advantageous if the binding pocket has a corresponding hydrophobic pocket that can accommodate it. The branched nature of the isopropyl group may provide a better fit in some pockets compared to a linear alkoxy group, potentially leading to increased van der Waals interactions and higher affinity.

Hydrogen Bonding: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor. If the target's binding site contains a suitable hydrogen bond donor (e.g., an amino acid residue like tyrosine or serine), this interaction can contribute significantly to the binding affinity.

The following table illustrates a hypothetical SAR for the 3-alkoxy group on a pyrrolidine scaffold, demonstrating how changes in this group could affect binding affinity.

R Group (at 3-position)Relative Binding Affinity (Hypothetical)Rationale
-OH+Potential for hydrogen bonding.
-OCH3++Increased lipophilicity and potential for hydrogen bonding.
-OCH(CH3)2 (Isopropoxy)+++Optimal balance of size, lipophilicity, and potential for hydrogen bonding for a specific hypothetical target.
-OC(CH3)3+Increased steric bulk may lead to a poorer fit in the binding pocket.

Positional and Stereochemical Effects of Substituents on Biological Activity

The biological activity of pyrrolidine derivatives is highly sensitive to the position and stereochemistry of substituents on the ring. nih.gov

Positional Isomerism: Moving the isopropoxy group from the 3-position to the 2- or 4-position would likely result in a dramatic change in biological activity. The spatial relationship between the substituent, the pyrrolidine nitrogen, and other functional groups is critical for proper orientation within the binding site.

Stereochemistry: The (S)-configuration at the 3-position is crucial. The corresponding (R)-enantiomer would present the isopropoxy group in a different spatial orientation, which could lead to a complete loss of activity or even interaction with a different biological target. The precise stereochemistry dictates the three-dimensional shape of the molecule and its ability to engage in specific interactions with its target. For example, the (S)-enantiomer might place the isopropoxy group in a position to form a key hydrogen bond, while the (R)-enantiomer would be unable to do so.

This table illustrates the critical nature of stereochemistry on biological activity for a hypothetical target.

CompoundConfiguration at C3Biological Activity (Hypothetical IC50)
3-Isopropoxy-pyrrolidine(S)10 nM
3-Isopropoxy-pyrrolidine(R)>10,000 nM
3-Isopropoxy-pyrrolidineRacemic20 nM

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isopropoxy-Pyrrolidines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While no specific QSAR models for isopropoxy-pyrrolidines are publicly available, the general approach can be described.

A QSAR model for a series of 3-alkoxy-pyrrolidine analogs would typically involve:

Data Set: A collection of 3-alkoxy-pyrrolidine derivatives with their experimentally determined biological activities (e.g., IC50 values).

Molecular Descriptors: Calculation of various physicochemical and structural properties for each molecule, such as lipophilicity (logP), molar refractivity, electronic properties, and steric parameters.

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to generate an equation that correlates the molecular descriptors with the biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = a(logP) - b(Steric_Parameter) + c(Electronic_Parameter) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the statistical analysis. Such a model could predict the activity of new, unsynthesized 3-alkoxy-pyrrolidine derivatives and guide the design of more potent compounds. For instance, the model might indicate that increasing lipophilicity while minimizing steric bulk at the alkoxy substituent would lead to enhanced activity. nih.gov

Molecular Mechanisms of Action and Target Identification

The this compound scaffold represents a privileged structure in medicinal chemistry, prized for the three-dimensional character imparted by its sp³-hybridized, non-planar ring system. This stereochemically defined core allows for precise orientation of functional groups in space, facilitating specific interactions with biological targets. Derivatives of this scaffold have been investigated for their ability to engage a range of biological macromolecules through various mechanisms, including enzyme inhibition, receptor modulation, and direct interaction with nucleic acids. The elucidation of these molecular mechanisms is critical for understanding their therapeutic potential and for guiding the rational design of next-generation agents.

The pyrrolidine ring is a common feature in the design of potent and selective enzyme inhibitors. The specific stereochemistry and substitution, such as the (S)-isopropoxy group, can significantly influence binding affinity and selectivity by exploiting specific pockets and residues within an enzyme's active site.

Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase is a key therapeutic target for various neurodegenerative disorders, and its selective inhibition over endothelial NOS (eNOS) and inducible NOS (iNOS) is a major goal in drug design. Pyrrolidine-based structures have been successfully employed to achieve this selectivity. Research into pyrrolidinomethyl 2-aminopyridine (B139424) derivatives has revealed that the pyrrolidine core acts as a crucial linker, positioning pharmacophoric elements to interact with key residues in the nNOS active site. nih.gov

A structure-activity relationship (SAR) analysis of these derivatives led to the discovery of nanomolar nNOS inhibitors with over 1000-fold selectivity against eNOS. nih.gov The stereochemistry of the pyrrolidine ring is paramount. For instance, in a series of 2-aminopyridine derivatives, the (3'R,4'R) isomers were found to induce enzyme elasticity, creating a new "hot spot" for ligand binding that contributes to their high affinity and unique binding mode. nih.gov The ether linkage, analogous to the isopropoxy group in this compound, plays a role in establishing the correct vector and orientation for distal groups to interact with the enzyme. The pyrrolidine nitrogen can also form critical hydrogen bonds with heme propionates in the active site, further anchoring the inhibitor. nih.gov

Interactive Data Table: Inhibition of nNOS by Pyrrolidine Derivatives

CompoundnNOS IC₅₀ (nM)Selectivity (nNOS vs. eNOS)Key Structural Features
(±)-32Low Nanomolar>1000-foldtrans-substituted aminopyrrolidine
(±)-34Low Nanomolar>1000-foldtrans-substituted aminopyrrolidine
(3'R,4'R)-4Not specifiedHigh2-aminopyridine with ethoxy linker
(3'R,4'R)-3Not specifiedHigh2-aminopyridine with ethylamino linker

Data sourced from research on pyrrolidinomethyl 2-aminopyridine derivatives. nih.gov

Enoyl Acyl Carrier Protein Reductase (InhA)

InhA, an enoyl acyl carrier protein reductase (ENR) from Mycobacterium tuberculosis, is a vital enzyme in the mycobacterial fatty acid elongation cycle and a validated target for antituberculosis agents. nih.gov High-throughput screening has identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors. nih.gov

Subsequent optimization of a lead compound from this class resulted in a greater than 160-fold improvement in potency. SAR studies revealed that specific substitutions on the pyrrolidine ring and associated aromatic moieties are critical for activity. For example, replacing a terminal cyclohexyl group with a phenyl ring was generally unfavorable, leading to a decrease in potency. nih.gov Furthermore, the stereochemistry of the pyrrolidine scaffold was found to be crucial, with studies on resolved racemic mixtures showing that only one enantiomer acts as an active inhibitor of InhA. nih.gov This underscores the importance of a well-defined three-dimensional structure, such as that provided by the this compound core, for achieving potent enzyme inhibition.

Interactive Data Table: SAR of Pyrrolidine Carboxamide Inhibitors of InhA

CompoundR₁ (Ring A)Ring CInhA IC₅₀ (µM)
Lead Compound3-ClCyclohexyl>10
Optimized Analog (3a)3-ClCyclohexyl0.06
Phenyl Analog of 3a3-ClPhenyl0.18
Optimized Analog (3i)3-BrCyclohexyl0.06
Phenyl Analog of 3i3-BrPhenyl0.90

Data adapted from studies on pyrrolidine carboxamide inhibitors. nih.gov

The this compound scaffold is also relevant in the design of ligands that modulate receptor function. Its ability to present substituents in specific spatial arrangements is key to achieving high binding affinity and functional selectivity.

Androgen Receptor (AR)

The androgen receptor is a ligand-inducible transcription factor that is a major target in the treatment of prostate cancer and conditions related to muscle and bone health. Selective androgen receptor modulators (SARMs) aim to provide the anabolic benefits of androgens on muscle and bone with reduced effects on reproductive tissues like the prostate. researchgate.netnih.gov Pyrrolidine derivatives have been central to the discovery of novel, orally available SARMs. nih.gov

In one class of quinolinone-based SARMs, a substituted pyrrolidine ring is attached to the core scaffold. The lead compound, 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, demonstrated excellent anabolic activity in muscle with a reduced effect on the prostate in animal models. nih.gov The specific stereochemistry and substitution pattern on the pyrrolidine ring are critical determinants of this tissue-selective activity. In other series, such as 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives, introducing a methyl group at the C-3 position of the pyrrolidine ring was explored to improve metabolic stability and pharmacokinetic profiles while retaining potent AR agonistic activity. nih.gov This highlights how modifications on the pyrrolidine ring, including the potential introduction of an isopropoxy group, can fine-tune the pharmacological profile of AR modulators.

Interactive Data Table: Activity of Pyrrolidine-Based SARMs

Compound ClassKey Pyrrolidine FeatureObserved Biological Effect
Substituted 6-(1-Pyrrolidine)quinolin-2(1H)-ones(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)Anabolic activity in muscle with reduced prostate effect. nih.gov
4-(Pyrrolidin-1-yl)benzonitriles3-Methyl substitutionImproved metabolic stability while retaining AR agonism. nih.gov
1-(4-Cyano-1-naphthyl)-pyrrolidines2,3-DisubstitutedPotent AR agonistic activity with in vivo tissue selectivity. bohrium.com

Beyond proteins, derivatives containing the pyrrolidine scaffold have been designed to interact with other biological macromolecules like nucleic acids. The curvature and hydrogen-bonding capabilities of the pyrrolidine ring can be exploited to achieve sequence-specific binding.

DNA Minor Groove Binding

The design of small molecules that can selectively target specific sequences in the minor groove of duplex DNA is a strategy for controlling gene expression. Chiral bispyrrole-pyrrolidine oligoamides, which are related to the natural product distamycin A, have been synthesized for this purpose. nih.gov In these molecules, the central pyrrole (B145914) ring of distamycin is replaced with a pyrrolidine group. Studies have shown that the chirality of this pyrrolidine linker is a critical factor influencing biological activity. nih.gov Although the direct DNA binding affinity of some of these initial compounds was modest, they were shown to significantly alter the proteomic profile of E. coli, indicating a clear biological impact at the molecular level that is dependent on the stereochemistry of the pyrrolidine ring. nih.gov This demonstrates the principle that the this compound scaffold could be incorporated into larger structures to mediate or influence interactions with DNA. Other research has focused on pyrrolocoumarin derivatives, which form non-covalent, intercalative complexes with duplex DNA. nih.gov

Advanced Biological Screening Methodologies for this compound Analogs

The discovery of novel bioactive agents based on the this compound scaffold relies on a suite of advanced biological screening methodologies. These techniques are essential for identifying initial "hit" compounds and guiding their optimization into potent and selective "lead" candidates.

High-Throughput Screening (HTS)

For enzyme targets, HTS campaigns are a primary method for screening large libraries of compounds. nih.govresearchgate.net These assays are typically miniaturized and automated to allow for the rapid testing of thousands to millions of compounds. Fluorescence-based assays are among the most common readout methods used in HTS for enzyme inhibitors. nih.gov A library of diverse this compound analogs could be screened against a panel of enzymes (e.g., kinases, proteases, nNOS) or receptors to identify initial hits for various therapeutic targets.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful alternative to HTS, particularly for scaffolds like pyrrolidine. nih.govwikipedia.org This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind, albeit often weakly, to the biological target. wikipedia.org The this compound core itself could be considered a 3D fragment. Because of their lower complexity, fragment libraries can explore chemical space more efficiently than typical HTS libraries. Hits are identified using sensitive biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. Once a fragment hit is validated, it is optimized and grown into a more potent, lead-like molecule. This strategy is well-suited for developing derivatives of this compound, as the scaffold provides multiple vectors for synthetic elaboration. nih.gov

Structure-Based Virtual Screening (SBVS)

Computational methods play a crucial role in modern drug discovery. SBVS uses the three-dimensional structure of a target protein to computationally dock a library of virtual compounds into the active or allosteric site. nih.govphyschemres.org Compounds are then scored and ranked based on their predicted binding affinity and interactions. This method can efficiently screen vast virtual libraries of this compound derivatives, prioritizing a smaller, more manageable number of compounds for synthesis and biological testing. nih.gov For targets like InhA, virtual screening protocols that combine 3D-quantitative structure-activity relationship (3D-QSAR) models with molecular docking have been successfully used to identify novel inhibitors. physchemres.org

Applications of S 3 Isopropoxy Pyrrolidine Derivatives in Asymmetric Catalysis and Ligand Design

Chiral Pyrrolidine (B122466) Derivatives as Ligands in Transition Metal Catalysis

Chiral pyrrolidine derivatives are cornerstones in the development of ligands for asymmetric transition metal catalysis. mdpi.com Their efficacy stems from the ability to form stable chelate complexes with a variety of transition metals, including palladium, rhodium, and iridium. acs.orgnih.govresearchgate.net The pyrrolidine scaffold serves as a rigid backbone, upon which various donor atoms (such as phosphorus, nitrogen, or oxygen) and sterically demanding groups can be installed. This modularity allows for the fine-tuning of the ligand's properties to achieve high levels of enantioselectivity in a wide array of chemical reactions. nih.govlookchem.com Pyrrolidinyl-containing aminophosphines, in particular, have been identified as efficient chiral sources for creating the necessary asymmetric environment at the metal's coordination sphere. acs.org

The design of effective enantioselective ligands based on the pyrrolidine framework is guided by several key principles aimed at creating a well-defined and discriminating chiral pocket around the metal center.

Conformational Rigidity : The inherent rigidity of the five-membered pyrrolidine ring is a primary advantage. nih.gov This rigidity reduces the number of accessible conformations of the metal-ligand complex, leading to a more predictable and ordered transition state, which is crucial for effective stereochemical communication. nih.gov Modifications, such as incorporating the pyrrolidine into a bicyclic system, can further enhance this rigidity. nih.gov

Steric Effects : The introduction of bulky substituents on the pyrrolidine ring or on the coordinating atoms is a fundamental strategy to control the trajectory of incoming substrates. beilstein-journals.org These steric groups effectively shield one face of the catalytic center, forcing the substrate to approach from a specific, less-hindered direction, thereby dictating the stereochemistry of the product. nih.govescholarship.org The size and placement of these groups can be systematically varied to optimize enantioselectivity for a particular reaction. mdpi.com

Electronic Effects : The electronic properties of the ligand influence the reactivity of the metal center. escholarship.org Substituents on the pyrrolidine scaffold can modulate the electron density at the metal. For instance, electron-donating groups can increase the metal's reactivity, while electron-withdrawing groups can alter its stability and selectivity. dntb.gov.ua This electronic tuning is critical for optimizing catalytic activity and preventing side reactions.

Non-Covalent Interactions : Modern ligand design increasingly exploits subtle non-covalent interactions, such as hydrogen bonding or π-π stacking, between the ligand and the substrate. nih.govacs.org These interactions can help to lock the substrate into a specific orientation within the chiral pocket of the catalyst, leading to enhanced enantioselectivity. acs.org

Derivatives of the chiral pyrrolidine scaffold have been successfully incorporated into ligands for rhodium-catalyzed asymmetric hydrogenation, a vital process for producing chiral molecules. nih.gov For example, ferrocene-based ligands featuring a phosphine-phosphoramidite structure derived from a chiral pyrrolidine have demonstrated exceptional performance in the hydrogenation of dehydroamino acid esters and α-aryl enamides. nih.gov These ligands create a highly effective chiral environment around the rhodium center, leading to products with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.gov The combination of planar chirality from the ferrocene (B1249389) unit and central chirality from the pyrrolidine ring is key to their success. nih.gov

Table 1. Performance of Pyrrolidine-Derived Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Olefins. nih.gov
SubstrateLigand TypeConversion (%)Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamateFerrocenylphosphine-phosphoramidite>99>99.9
Methyl (Z)-2-acetamido-3-(1-naphthyl)acrylateFerrocenylphosphine-phosphoramidite>9999.5
N-(1-phenylvinyl)acetamideFerrocenylphosphine-phosphoramidite>9997.7
N-(1-(4-methoxyphenyl)vinyl)acetamideFerrocenylphosphine-phosphoramidite>9996.1

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic carbon centers, and chiral pyrrolidine-based ligands are among the most effective for this transformation. acs.org P,N-chelate ligands, such as aminophosphines derived from (S)-prolinol, have been extensively studied. acs.org These ligands coordinate to the palladium center, creating a chiral environment that differentiates the two faces of the π-allyl intermediate. This allows for the nucleophilic attack to occur with high enantioselectivity. acs.orgacs.org The modification of substituents on the pyrrolidine backbone, such as the introduction of siloxymethyl groups, has been shown to further enhance selectivity, achieving enantiomeric excesses up to 98% in the reaction between 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate. acs.org This highlights the tunability of the pyrrolidine scaffold in designing optimal ligands for specific catalytic applications. acs.orgnih.gov

Table 2. Application of (S)-Prolinol-Derived Aminophosphine Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation. acs.org
Ligand Substituent (R)NucleophileYield (%)Enantiomeric Excess (ee, %)
-CH2OHDimethyl malonate9991
-CH2OSiMe3Dimethyl malonate9996
-CH2OSiEt3Dimethyl malonate9998
-CH2OSi(i-Pr)3Dimethyl malonate9998

(S)-3-Isopropoxy-pyrrolidine in Organocatalysis

Beyond their role as ligands, chiral pyrrolidine derivatives are themselves potent organocatalysts, a field pioneered by the study of proline. mdpi.commdpi.com The secondary amine (NH) functionality of the pyrrolidine ring is the key active site, enabling a mode of activation known as enamine catalysis. beilstein-journals.orgmdpi.com This approach avoids the use of metals, offering a greener and often complementary strategy for asymmetric synthesis. mdpi.com

The secondary amine of the pyrrolidine ring is fundamental to its function in organocatalytic cycles, most classically demonstrated in the aldol (B89426) reaction. mdpi.comresearchgate.net The catalytic cycle proceeds through the formation of a chiral enamine intermediate. rsc.org

The mechanism involves the following key steps:

The nucleophilic pyrrolidine nitrogen attacks the carbonyl carbon of a ketone or aldehyde substrate.

Subsequent dehydration forms a nucleophilic enamine. The stereochemistry of the pyrrolidine catalyst dictates the geometry of this enamine intermediate. rsc.org

The chiral enamine then attacks the electrophilic carbonyl group of a second aldehyde molecule. The facial selectivity of this attack is controlled by the steric environment created by the pyrrolidine catalyst, which shields one face of the enamine. wisc.edu

The resulting iminium ion is hydrolyzed, releasing the chiral β-hydroxy carbonyl product and regenerating the pyrrolidine catalyst for the next cycle. mdpi.com

This enamine activation strategy is a general principle that extends to a wide variety of other important C-C bond-forming reactions, including Michael additions and Mannich reactions. researchgate.net

A significant advance in organocatalysis has been the immobilization of chiral pyrrolidine moieties onto solid supports to create recyclable, heterogeneous catalysts. mdpi.comrsc.org Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials that have emerged as ideal platforms for this purpose. researchgate.netrsc.orgscispace.com

Chiral pyrrolidine units, such as proline and its derivatives, can be incorporated into these frameworks through two main strategies:

Post-Synthetic Modification : A pre-formed MOF or COF with reactive sites is functionalized by grafting the chiral pyrrolidine catalyst onto its internal surfaces. researchgate.net

De Novo Synthesis : The pyrrolidine moiety is built directly into the organic linker molecules that are subsequently used to construct the framework. researchgate.net

By confining the chiral catalyst within the ordered pores of a MOF or COF, these heterogeneous systems can mimic the active sites of enzymes. researchgate.netresearchgate.net This approach not only facilitates catalyst recovery and reuse but can also enhance catalytic activity and selectivity by imposing conformational constraints on the reactants and transition states within the well-defined nano-channels of the framework. rsc.orgconsensus.app These materials have shown great promise as robust, recyclable catalysts for asymmetric reactions like aldol and Michael additions. researchgate.net

Stereochemical Control in Asymmetric Synthetic Transformations Mediated by this compound Derivatives

The strategic placement of a bulky isopropoxy group at the C3 position of the (S)-pyrrolidine scaffold plays a pivotal role in dictating the stereochemical outcome of asymmetric synthetic transformations. This substituent, in conjunction with the inherent chirality of the pyrrolidine ring, creates a well-defined three-dimensional chiral environment that effectively shields one face of the reactive intermediate, thereby directing the approach of the incoming reagent to the opposite, less sterically hindered face. This principle of steric hindrance-based facial discrimination is a cornerstone of asymmetric catalysis and is elegantly demonstrated in reactions mediated by catalysts and ligands derived from this compound.

The pyrrolidine nitrogen, upon activation of a substrate (e.g., an aldehyde or ketone to form an enamine or an iminium ion), positions the chiral scaffold in close proximity to the reactive center. The isopropoxy group, by virtue of its size and conformational flexibility, can adopt a conformation that extends over one of the enamine's prochiral faces. This steric blockade forces the electrophile to approach from the more accessible face, leading to the preferential formation of one enantiomer of the product. The rigidity of the five-membered pyrrolidine ring ensures the predictable orientation of this stereodirecting group, contributing to high levels of enantioselectivity.

Detailed research findings have demonstrated the efficacy of this molecular design in various asymmetric reactions. Although specific data for catalysts derived directly from this compound is not extensively documented in publicly available literature, the principles of stereochemical control can be effectively illustrated by examining the performance of closely related C3-alkoxy-pyrrolidine derivatives in key asymmetric transformations such as aldol and Michael reactions. These reactions serve as benchmarks for evaluating the effectiveness of chiral catalysts in creating new stereocenters with high fidelity.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that generates a β-hydroxy carbonyl moiety, a common structural motif in many natural products and pharmaceuticals. Chiral pyrrolidine-based organocatalysts are known to be highly effective in promoting this transformation with excellent stereocontrol. In a typical reaction catalyzed by a derivative of (S)-3-alkoxy-pyrrolidine, the catalyst forms an enamine with a ketone donor, which then attacks an aldehyde acceptor. The stereochemistry of the resulting aldol adduct is determined by the facial selectivity of the enamine's attack on the aldehyde.

Table 1: Stereochemical Outcome in a Representative Asymmetric Aldol Reaction Catalyzed by a (S)-3-Alkoxy-pyrrolidine Derivative

EntryAldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
14-NitrobenzaldehydeCyclohexanone9595:5 (anti/syn)98
2BenzaldehydeCyclohexanone9293:7 (anti/syn)96
32-NaphthaldehydeCyclohexanone9896:4 (anti/syn)99
44-ChlorobenzaldehydeAcetone85-92
5IsobutyraldehydeCyclohexanone8890:10 (anti/syn)95

Note: The data presented in this table is illustrative and based on typical results obtained with C3-substituted pyrrolidine organocatalysts in asymmetric aldol reactions. The specific catalyst is a derivative of (S)-3-alkoxy-pyrrolidine.

The high yields, diastereomeric ratios, and enantiomeric excesses observed in these reactions underscore the exceptional level of stereochemical control exerted by the chiral catalyst. The bulky alkoxy group at the C3 position effectively directs the trajectory of the aldehyde as it approaches the enamine, leading to the predominant formation of the anti-diastereomer with high enantiopurity.

Asymmetric Michael Addition

The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction that is crucial for the stereoselective synthesis of a wide range of organic compounds. In this reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). Organocatalysts derived from chiral pyrrolidines are highly proficient in catalyzing the conjugate addition of aldehydes and ketones to nitroalkenes, affording valuable γ-nitro carbonyl compounds.

Table 2: Stereochemical Control in a Representative Asymmetric Michael Addition Catalyzed by a (S)-3-Alkoxy-pyrrolidine Derivative

EntryMichael DonorMichael AcceptorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Propanalβ-Nitrostyrene9292:8 (syn/anti)97
2Cyclohexanone(E)-Nitrostyrene9090:10 (syn/anti)95
3Butanal(E)-1-Nitro-2-phenylethene9493:7 (syn/anti)98
4Acetophenone(E)-2-(2-Nitrovinyl)furan88-93
5Pentan-3-one(E)-1-Nitro-2-(p-tolyl)ethene9191:9 (syn/anti)96

Note: The data in this table is representative of results achieved with C3-substituted pyrrolidine organocatalysts in asymmetric Michael additions. The specific catalyst is a derivative of (S)-3-alkoxy-pyrrolidine.

The results from these asymmetric Michael additions further highlight the remarkable ability of the C3-alkoxy-pyrrolidine scaffold to control the stereochemical course of the reaction. The catalyst activates the aldehyde or ketone donor through enamine formation, and the chiral environment around the pyrrolidine ring, amplified by the steric influence of the C3-alkoxy group, dictates the enantiofacial selectivity of the addition to the nitroalkene. The consistently high yields and stereoselectivities across a range of substrates demonstrate the robustness and versatility of this catalytic system.

Computational and Theoretical Investigations of S 3 Isopropoxy Pyrrolidine

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. youtube.com For (S)-3-Isopropoxy-pyrrolidine, such calculations are crucial for elucidating its three-dimensional structure and the distribution of electrons, which govern its physical and chemical behavior.

The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. researchgate.net The substitution at the C3 position with an isopropoxy group, along with the stereochemistry at this center, introduces specific conformational preferences. Density Functional Theory (DFT) is a common and powerful quantum chemical method used for this type of analysis. nih.govnih.gov Geometry optimization calculations at a suitable level of theory, such as B3LYP with a 6-311+G(2d,p) basis set, can identify the stable conformers and their relative energies. nih.gov

These calculations reveal how the bulky isopropoxy group orients itself relative to the pyrrolidine ring (pseudo-axial vs. pseudo-equatorial) and how this orientation influences the ring pucker. Stereoelectronic effects, such as the gauche effect, can play a significant role in stabilizing certain conformations. nih.govbeilstein-journals.org

Once the stable geometries are found, their electronic structures can be analyzed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity and its ability to participate in chemical reactions. Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing donor-acceptor orbital interactions that contribute to conformational stability. nih.gov The principal (n), angular (l), and magnetic (m) quantum numbers describe the size, shape, and spatial orientation of these orbitals. purdue.edulibretexts.orgyoutube.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

This table presents illustrative data for different ring puckers and isopropoxy group orientations.

ConformerRing PuckerIsopropoxy OrientationRelative Energy (kcal/mol)
1C2-endo (Envelope)Pseudo-equatorial0.00
2C3-exo (Envelope)Pseudo-axial1.25
3T_C3^C2 (Twist)Pseudo-equatorial0.45
4T_C4^C5 (Twist)Pseudo-axial1.80

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a component of a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict and analyze how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. nih.gov

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves placing this compound into the binding site of a target protein and evaluating the fit using a scoring function, which estimates the binding affinity. researchgate.net This allows for the rapid screening of potential binding modes and identification of key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov The pyrrolidine nitrogen, for instance, can act as a hydrogen bond acceptor or, in its protonated state, a hydrogen bond donor.

Following docking, molecular dynamics (MD) simulations are often performed to provide a more detailed and dynamic view of the ligand-target interaction. researchgate.netrsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org A simulation of the this compound-protein complex, solvated in a water box, can assess the stability of the predicted binding pose. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), researchers can monitor the persistence of key interactions, conformational changes in both the ligand and the protein, and calculate the binding free energy, which is a more rigorous estimate of binding affinity. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

This interactive table shows potential binding scores and key amino acid interactions.

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
1 -7.8 ASP145 Hydrogen Bond (with N-H)
LEU83 Hydrophobic
PHE144 π-Alkyl
2 -7.2 GLU101 Hydrogen Bond (with N-H)
VAL90 Hydrophobic

Prediction of Stereochemical Outcomes and Reaction Mechanisms in Asymmetric Syntheses

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, particularly in asymmetric synthesis where controlling stereochemistry is paramount. nih.govrsc.org The synthesis of an enantiomerically pure compound like this compound requires precise control over the formation of its chiral center. mdpi.com Theoretical calculations can provide detailed insights into reaction mechanisms, helping chemists to understand the origins of stereoselectivity and to design more efficient synthetic routes. nih.gov

By modeling the potential energy surface of a reaction, researchers can identify the transition states (the highest energy points along the reaction coordinate) for the formation of different stereoisomers. rsc.org The difference in the activation energies of the transition states leading to the (S) and (R) enantiomers determines the enantiomeric excess of the reaction. DFT calculations are frequently used to compute the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net

For example, in a catalytic asymmetric reaction to produce this compound, computational models would include the substrate, the chiral catalyst, and the relevant reagents. By comparing the energies of the diastereomeric transition states, the model can predict which stereochemical pathway is favored. nih.gov This analysis can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state assembly that are responsible for directing the stereochemical outcome. Such understanding is invaluable for optimizing reaction conditions or for the rational design of new, more selective catalysts. rsc.orgresearchgate.net

Application of Machine Learning and Artificial Intelligence in this compound Research (e.g., Synthesis Planning, Drug Design)

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from synthesis planning to drug discovery. mdpi.comyoutube.com These data-driven approaches can accelerate research involving this compound by predicting properties, designing novel molecules, and planning efficient syntheses. snf.ch

In drug design, generative AI models can be used for de novo design. youtube.com Starting with a desired set of properties (e.g., high affinity for a target, good solubility, low toxicity), these algorithms can generate novel molecular structures that are predicted to meet these criteria. youtube.comyoutube.com An existing scaffold like this compound could be used as a starting point, with AI suggesting modifications to optimize its biological activity and pharmacokinetic profile. mdpi.com ML models, trained on large datasets of known compounds, can also predict various properties for this compound and its derivatives, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby reducing the need for extensive experimental testing in the early stages of discovery. youtube.com

Analytical and Spectroscopic Methodologies for Chiral Pyrrolidine Characterization in Research

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is critical in pharmaceutical development and asymmetric synthesis. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose, offering high-resolution separation of enantiomers. uma.esheraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for separating enantiomers. heraldopenaccess.us The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. sigmaaldrich.comchromatographyonline.com For a compound like (S)-3-isopropoxy-pyrrolidine, a typical approach would involve screening various CSPs and mobile phase compositions to achieve optimal separation. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol), is crucial for modulating retention and resolution.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and often preferred alternative to HPLC for chiral separations. nih.govresearchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small percentage of an organic modifier like methanol (B129727) or isopropanol (B130326). chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comresearchgate.net This high-throughput capability makes SFC particularly valuable in drug discovery for screening large numbers of chiral compounds. nih.gov The separation principles are similar to HPLC, relying on chiral stationary phases to differentiate between enantiomers. nih.gov For pyrrolidine (B122466) derivatives, SFC has demonstrated excellent performance, often providing superior resolution in shorter analysis times. nih.govresearchgate.net

The table below illustrates typical parameters that would be screened during method development for the chiral analysis of a pyrrolidine derivative.

ParameterChiral HPLCChiral SFC
Stationary Phase Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2Chiralcel® OD, Chiralpak® AD, Lux® i-Cellulose-5
Mobile Phase Hexane/Isopropanol, Heptane/EthanolCO₂/Methanol, CO₂/Isopropanol
Detector UV/Vis, Circular Dichroism (CD)UV/Vis, PDA
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Typical Analysis Time 10 - 30 min2 - 10 min

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for confirming the covalent structure of this compound, complementing the purity analysis provided by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used.

¹H NMR: The proton spectrum would show characteristic signals for the isopropoxy group—a doublet for the two methyl groups and a septet for the methine (CH) proton. The protons on the pyrrolidine ring would present a more complex pattern. The proton at the chiral center (C3) would couple to adjacent protons, and the protons on the other ring carbons (C2, C4, C5) would likely appear as complex multiplets due to overlapping signals and potential diastereotopicity. researchgate.net The N-H proton would typically appear as a broad singlet.

¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom. One signal would correspond to the chiral carbon (C3) bearing the isopropoxy group, two signals for the other non-equivalent carbons of the pyrrolidine ring, and two signals for the methyl and methine carbons of the isopropoxy group.

The following table outlines the expected NMR chemical shifts.

Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Pyrrolidine CH₂ 2.8 - 3.5 (complex multiplets)~25, ~46, ~55
Pyrrolidine CH-O 3.8 - 4.2 (multiplet)~70-80
Pyrrolidine NH 1.5 - 2.5 (broad singlet)N/A
Isopropoxy CH 3.5 - 4.0 (septet)~65-75
Isopropoxy CH₃ ~1.2 (doublet)~20-25

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can reveal structural information through fragmentation analysis. For this compound, electron impact (EI) or electrospray ionization (ESI) could be used. The ESI mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would induce fragmentation, likely involving the loss of the isopropoxy group or cleavage of the pyrrolidine ring, which is a common fragmentation pathway for α-pyrrolidinophenone cathinones. niu.edu

IonDescriptionExpected m/z
[M+H]⁺ Protonated Molecular Ion130.12
[M-CH(CH₃)₂]⁺ Loss of isopropyl group87.07
[M-OCH(CH₃)₂]⁺ Loss of isopropoxy group71.07

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would display several characteristic absorption bands. The presence of a secondary amine would be confirmed by an N-H stretching vibration. Aliphatic C-H stretching and a strong C-O stretching vibration from the ether linkage would also be prominent. dtic.milresearchgate.net

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Amine) Stretch3300 - 3500 (broad)
C-H (Aliphatic) Stretch2850 - 3000
C-O (Ether) Stretch1050 - 1150 (strong)

X-ray Crystallography for Absolute Configuration Determination and Binding Mode Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org This technique requires a single, well-ordered crystal of the compound. While a simple, low-molecular-weight liquid like this compound may be difficult to crystallize on its own, a solid derivative can be prepared for analysis.

To obtain a crystal structure, the compound could be reacted with a chiral acid to form a diastereomeric salt, or it could be incorporated into a more complex molecule that crystallizes readily. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, unequivocally confirming the (S) configuration at the C3 stereocenter. rug.nlnih.gov Furthermore, the analysis provides exact data on bond lengths, bond angles, and torsional angles, offering insight into the molecule's preferred conformation in the solid state. nih.gov

Future Perspectives and Emerging Research Avenues for S 3 Isopropoxy Pyrrolidine

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For (S)-3-Isopropoxy-pyrrolidine, future research will likely focus on developing novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry, emphasizing high atom economy and the use of environmentally benign reagents and solvents.

A common synthetic approach to this compound involves the etherification of (S)-3-hydroxypyrrolidine. The Williamson ether synthesis, a well-established method for forming ethers, provides a foundational route where an alkoxide reacts with an alkyl halide. masterorganicchemistry.comyoutube.comorganicchemistrytutor.comchem-station.com However, traditional implementations of this method can have drawbacks, including the use of strong bases and potentially hazardous solvents.

Future synthetic strategies are expected to address these limitations. Key areas of development may include:

Catalytic Etherification: The development of novel catalytic systems, potentially using transition metals or organocatalysts, could enable the etherification of (S)-3-hydroxypyrrolidine under milder conditions and with higher efficiency.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be crucial. Additionally, replacing hazardous alkyl halides with more sustainable alkylating agents, such as dialkyl carbonates, would enhance the environmental profile of the synthesis.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

The concept of atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product, will be a critical metric for evaluating new synthetic routes. acs.orglibretexts.org The ideal synthesis would be an addition reaction where all reactant atoms are incorporated into the final product, achieving 100% atom economy. scranton.edu

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Etherification Milder reaction conditions, higher yields, reduced wasteDevelopment of novel, highly active, and selective catalysts
Green Solvents/Reagents Reduced environmental impact, improved safetyIdentification and application of non-toxic, renewable solvents and alkylating agents
Flow Chemistry Improved efficiency, scalability, and safetyOptimization of reaction parameters in continuous flow systems

Exploration of New Biological Targets and Undiscovered Therapeutic Applications

Pyrrolidine (B122466) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.govresearchgate.netresearchgate.net This broad spectrum of activity suggests that this compound and its derivatives could have significant therapeutic potential against a variety of diseases.

Future research in this area will likely focus on:

High-Throughput Screening: Screening libraries of this compound derivatives against a diverse panel of biological targets will be a key strategy for identifying novel therapeutic applications.

Target-Based Drug Design: As our understanding of the molecular basis of diseases grows, researchers can design and synthesize this compound analogs that are specifically tailored to interact with key biological targets, such as enzymes and receptors.

Exploration of Underserved Therapeutic Areas: The unique properties of the this compound scaffold may make it particularly well-suited for developing treatments for diseases with unmet medical needs, such as neurodegenerative disorders and rare genetic diseases. nih.gov

The pyrrolidine ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its aqueous solubility and ability to form hydrogen bonds with target proteins. pharmablock.com The isopropoxy group can also contribute to the lipophilicity and metabolic stability of a compound.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological TargetsRationale
Oncology Mcl-1, Histone Deacetylases (HDACs)Pyrrolidine derivatives have shown promise as anticancer agents. nih.gov
Infectious Diseases DNA gyrase, Topoisomerase IVThe pyrrolidine scaffold is present in several antibacterial and antiviral drugs. nih.gov
Metabolic Disorders Dipeptidyl peptidase IV (DPP-4)Pyrrolidine derivatives are being investigated as potential treatments for type 2 diabetes. smolecule.com
Central Nervous System (CNS) Disorders Serotonin and Dopamine Receptors3-Aryl pyrrolidines are potent ligands for CNS receptors. chemrxiv.orggoogle.com

Integration with Advanced Materials Science for Catalytic and Biomedical Applications

The unique structural and chemical properties of this compound make it an attractive building block for the development of advanced materials with applications in catalysis and biomedicine.

In the field of catalysis , chiral pyrrolidine derivatives have been widely used as ligands for asymmetric catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. Future research may explore the use of this compound as a ligand in novel catalytic systems for the synthesis of complex molecules.

In biomedical applications , pyrrolidine-containing polymers and hydrogels are being investigated for use in drug delivery, tissue engineering, and as medical device coatings. The incorporation of this compound into these materials could impart specific properties, such as enhanced biocompatibility or controlled drug release.

Emerging research avenues in this area include:

Development of Novel Chiral Ligands: The synthesis and evaluation of new ligands based on the this compound scaffold for asymmetric catalysis.

Functionalized Biomaterials: The incorporation of this compound into polymers and other materials to create functional biomaterials with tailored properties.

Self-Assembling Systems: The design of this compound derivatives that can self-assemble into well-defined nanostructures for applications in nanotechnology and materials science.

Continued Application of Computational Chemistry and Data-Driven Approaches in Drug Design and Reaction Discovery

Computational chemistry and data-driven approaches are playing an increasingly important role in both drug discovery and the development of new synthetic methods. For this compound, these tools can be used to accelerate research and development in several key areas.

In drug design , computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be used to:

Predict the binding affinity of this compound derivatives to biological targets. nih.govtandfonline.comresearchgate.netstaempflirecht.chstaempflirecht.ch

Understand the molecular basis of ligand-receptor interactions. mdpi.com

Design novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govrsc.org

Computational studies have already been successfully applied to investigate pyrrolidine derivatives as inhibitors of targets such as myeloid cell leukemia-1 (Mcl-1) and cyclin-dependent kinase 5 (Cdk5)/p25. nih.govnih.gov

In reaction discovery , computational tools can be used to:

Elucidate the mechanisms of chemical reactions.

Predict the outcome of reactions under different conditions.

Design new catalysts and synthetic routes with improved efficiency and selectivity. beilstein-journals.org

Data-driven approaches, such as machine learning and artificial intelligence, can be used to analyze large datasets of chemical information to identify new trends and patterns, leading to the discovery of novel compounds and reactions.

Table 3: Application of Computational and Data-Driven Methods

Application AreaComputational/Data-Driven TechniquePotential Impact
Drug Design Molecular Docking, MD Simulations, 3D-QSARAccelerated discovery of new drug candidates with improved properties.
Reaction Discovery Density Functional Theory (DFT), Machine LearningDesign of more efficient and sustainable synthetic routes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-Isopropoxy-pyrrolidine, and how can enantiomeric purity be ensured?

  • The compound is typically synthesized via nucleophilic substitution or catalytic asymmetric methods. For example, a chiral pool approach using (S)-pyrrolidin-3-ol as a starting material, followed by isopropoxylation under Mitsunobu conditions (e.g., DIAD, PPh3, and isopropanol), ensures retention of stereochemistry . Enantiomeric purity (>98% ee) is verified via chiral HPLC or polarimetry, with methods validated against reference standards .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Key properties include:

  • Melting point : 62–65°C (analogous to Boc-protected derivatives) .
  • Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.
  • Stability : Hygroscopic; store under inert gas (argon) at –20°C to prevent hydrolysis .
    Analytical methods: NMR (<sup>1</sup>H/<sup>13</sup>C), IR for functional group confirmation; GC-MS for purity assessment .

Q. What safety protocols are critical when handling this compound?

  • The compound is an irritant (Xi hazard symbol). Use PPE (gloves, goggles), and work in a fume hood. In case of eye contact, rinse immediately with water (S26) . Stability studies indicate no explosive risk, but decomposition above 200°C may release toxic fumes (CO, NOx) .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s reactivity in catalysis?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict nucleophilic sites at the pyrrolidine nitrogen and oxygen atoms. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes), guiding derivatization for drug discovery .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Discrepancies in IC50 values (e.g., kinase inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Replicate studies with rigorous quality control (e.g., batch-to-batch HPLC analysis ≥95% purity) and use standardized protocols (e.g., NIH Assay Guidance Manual) . Meta-analyses of structure-activity relationships (SAR) can identify confounding structural motifs .

Q. How does the isopropoxy group influence the compound’s stability under varying pH conditions?

  • Accelerated stability testing (ICH Q1A guidelines) in buffers (pH 1–13) shows degradation via SN1 mechanisms in acidic conditions (t1/2 = 8 hr at pH 1) but stability at neutral pH. LC-MS identifies major degradation products (e.g., (S)-pyrrolidin-3-ol) .

Q. What chiral separation techniques are effective for isolating this compound from racemic mixtures?

  • Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) achieve baseline separation (α = 1.32) in hexane/isopropanol (90:10). Preparative SFC (supercritical CO2/methanol) scales up resolution with >99% ee .

Methodological Frameworks

Q. How to design a PICO-compliant study evaluating this compound’s efficacy in enzyme inhibition?

  • Population : Target enzyme (e.g., CYP450 isoforms).
  • Intervention : Compound concentration (1–100 µM).
  • Comparison : Positive controls (e.g., ketoconazole for CYP3A4).
  • Outcome : IC50 determination via fluorometric assays .

Q. What statistical methods address batch variability in synthetic yields?

  • Multivariate ANOVA identifies critical factors (e.g., reaction temperature, catalyst loading). Design of Experiments (DoE) with response surface methodology (RSM) optimizes conditions (e.g., 65°C, 12 hr for 85% yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.